BENGHE Foundational & Exploratory

Check Availability & Pricing

Chiral Synthesis of Tenalisib R-Enantiomer: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tenalisib R Enantiomer

Cat. No.: B1449679

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral synthesis of the R-enantiomer
of Tenalisib, a potent and selective phosphoinositide 3-kinase (PI3K) delta and gamma
inhibitor. The synthesis of the enantiomerically pure compound is critical for its therapeutic
efficacy and safety profile. This document outlines two primary strategies for achieving the
desired stereochemistry: asymmetric transfer hydrogenation and the use of a chiral auxiliary.
Detailed experimental protocols, quantitative data, and process diagrams are presented to
facilitate understanding and replication by researchers in the field of medicinal chemistry and
drug development.

Synthetic Strategies and Pathways

The synthesis of the (R)-enantiomer of Tenalisib, chemically known as (R)-3-(3-fluorophenyl)-2-
(1-(9H-purin-6-ylamino)propyl)-4H-chromen-4-one, involves the key chiral intermediate (R)-3-
(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one. Two distinct and effective methods for
the preparation of this intermediate have been reported:

o Asymmetric Transfer Hydrogenation: This method employs a chiral ruthenium catalyst to
achieve the enantioselective reduction of a prochiral ketone precursor.

o Chiral Auxiliary-Mediated Synthesis: This approach utilizes a chiral acid as an auxiliary to
introduce the desired stereocenter, followed by its removal in a subsequent step.
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The overall synthetic workflow can be visualized as follows:
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Caption: Overall workflow for the chiral synthesis of Tenalisib R-Enantiomer.

Method 1: Asymmetric Transfer Hydrogenation

This elegant approach introduces chirality through the catalytic reduction of the prochiral
ketone, 3-(3-fluorophenyl)-2-propionyl-4H-chromen-4-one. The use of a specific chiral
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ruthenium catalyst ensures the formation of the desired (R)-alcohol with good
enantioselectivity.

Experimental Protocol

Step 1: Synthesis of 3-(3-fluorophenyl)-2-propionyl-4H-chromen-4-one (Intermediate 2)

To a solution of 2-(1-bromopropyl)-3-(3-fluorophenyl)-4H-chromen-4-one (8.80 g, 24.36 mmol)
in DMSO (85 ml), n-butanol (5 ml) was added, and the mixture was heated to 120°C for 3
hours. After cooling to room temperature, the reaction was quenched with water and extracted
with ethyl acetate. The combined organic layers were dried over sodium sulphate and
concentrated under reduced pressure. The crude product was purified by column
chromatography using a mixture of ethyl acetate and petroleum ether to yield the title
compound as a yellow liquid.[1]

Step 2: Synthesis of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one
(Intermediate 5)

A solution of Intermediate 2 (0.600 g, 2.02 mmol) in DMF (7.65 ml) was purged with nitrogen. A
formic acid:triethylamine 5:2 azeotrope (1.80 ml) was added, followed by
[(R,R)tethTsDpenRuCl] (3.0 mg). The reaction mixture was heated at 80°C for 1.5 hours under
a continuous nitrogen purge. The reaction was then quenched with water and extracted with
ethyl acetate. The organic layer was dried over sodium sulphate and concentrated. The crude
product was purified by column chromatography with ethyl acetate:petroleum ether to afford the
titte compound as a yellow solid.[1]

Data Presentation
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Parameter Value

Intermediate 2 Yield 60% (1.20 g)

(R)-Alcohol Yield 83% (0.500 g)

(R)-Alcohol Mass 298.9 (M+)

Enantiomeric Excess 74.8% (enriched in the fast eluting isomer)
Chiral HPLC Column Chiralpak AD-H

Retention Time (fast eluting) 8.52 min

Method 2: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach involves the coupling of an achiral precursor with a chiral
auxiliary, R-(+)-2-benzyloxybutyric acid, to form a diastereomeric intermediate. Subsequent
cyclization and deprotection steps lead to the desired chiral alcohol.

Experimental Protocol
Step 1: Synthesis of (R)-2-(1-(benzyloxy)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one

To a solution of 2-(3-fluorophenyl)-1-(2-hydroxyphenyl)ethanone (2.15 g, 9.36 mmol) in
dichloromethane (20 ml), HATU (4.27 g, 11.23 mmol) and R-(+)-2-benzyloxybutyric acid (2.00
g, 10.29 mmol) were added and stirred for 10 minutes. Triethylamine (14.0 ml, 101.1 mmol)
was then added dropwise, and the mixture was stirred at room temperature for 24 hours. The
reaction was quenched with water, extracted with dichloromethane, dried over sodium
sulphate, and concentrated under reduced pressure. The crude product was purified by column
chromatography with ethyl acetate:petroleum ether.[1]

Step 2: Synthesis of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one

To a solution of (R)-2-(1-(benzyloxy)propyl)-3-(3-fluorophenyl)-4H-chromen-4-one (1.50 g, 3.86
mmol) in dichloromethane (15 ml) cooled to 0°C, aluminium chloride (1.00 g, 7.72 mmol) was
added portion-wise. The mixture was stirred at room temperature for 6 hours. The reaction was
guenched with 2N HCI solution, extracted with dichloromethane, dried over sodium sulphate,
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and concentrated. The crude product was purified by column chromatography with ethyl
acetate:petroleum ether to afford the title compound as a yellow solid.[1]

Data Presentation

Parameter Value

Diastereomeric Intermediate Yield 29% (2.10 g)

(R)-Alcohol Yield 48% (0.552 g)

(R)-Alcohol Mass 389.0 (M+) (for the benzyloxy intermediate)

Final Synthetic Step: Mitsunobu Reaction and
Deprotection

The final stage of the synthesis involves the coupling of the chiral alcohol intermediate with a
protected purine derivative via a Mitsunobu reaction, followed by deprotection to yield the final
Tenalisib R-enantiomer.

(R)-3-(3—ﬂuoruphenyl)-z-(l-hydroxypropyg
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Protected (R)-Tenalisib Inlermed\ale)—>©—>©
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Caption: Final steps in the synthesis of the Tenalisib R-Enantiomer.

Experimental Protocol

To a solution of (R)-3-(3-fluorophenyl)-2-(1-hydroxypropyl)-4H-chromen-4-one (0.250 g, 0.838
mmol) in THF (5 ml), tert-butyl 9-trityl-9H-purin-6-ylcarbamate (0.479 g, 1.00 mmol) and
triphenylphosphine (0.329 g, 1.25 mmol) were added and the resulting mixture was stirred at
room temperature for 5 minutes. Diisopropylazodicarboxylate (0.25 ml, 1.25 mmol) was then
added and the mixture was stirred at room temperature for 12 hours. The reaction mixture was
concentrated and purified by column chromatography with ethyl acetate:petroleum ether to
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afford the protected intermediate. This intermediate was then dissolved in dichloromethane (6
ml), and trifluoroacetic acid (1.2 ml) was added. The mixture was stirred at room temperature
for 12 hours. The reaction mixture was concentrated to yield the final product.[1]

Data Presentation

Parameter Value

Final Product Mass 415.6 (M+)

Melting Point 148-150°C
Conclusion

This technical guide has detailed two effective strategies for the chiral synthesis of the R-
enantiomer of Tenalisib. The asymmetric transfer hydrogenation method offers a more direct
route with good enantioselectivity, while the chiral auxiliary approach provides an alternative
pathway. The choice of method may depend on factors such as catalyst availability, cost, and
scalability. The provided experimental protocols and quantitative data serve as a valuable
resource for researchers engaged in the synthesis and development of Tenalisib and related
chiral compounds. Further optimization of reaction conditions and purification techniques may
lead to improved yields and enantiomeric purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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